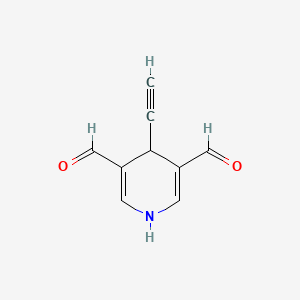
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a compound belonging to the class of dihydropyridines, which are known for their diverse biological and pharmacological activities This compound features an ethynyl group at the 4-position and aldehyde groups at the 3 and 5 positions of the dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarboxylic acid.
Reduction: 4-Ethynyl-1,4-dihydropyridine-3,5-dimethanol.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina .
Comparison with Similar Compounds
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.
1,4-Dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Features two methyl groups at the 1 and 4 positions.
1-Methyl-4-(dimethoxyethyl)-1,4-dihydropyridine-3,5-dicarbaldehyde: Contains a dimethoxyethyl group at the 4 position.
Uniqueness: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
Properties
CAS No. |
62827-31-0 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-2-9-7(5-11)3-10-4-8(9)6-12/h1,3-6,9-10H |
InChI Key |
MRRAPKMFZAASEE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(=CNC=C1C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


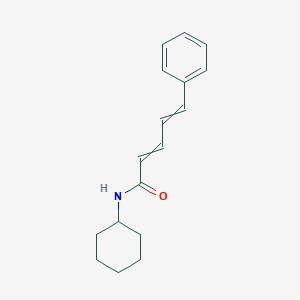
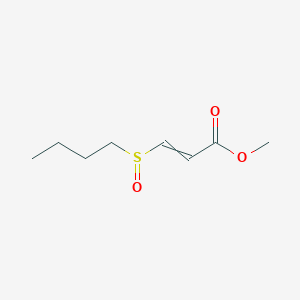

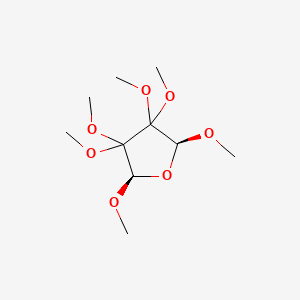
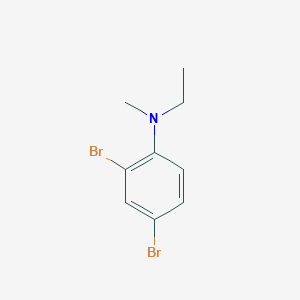
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
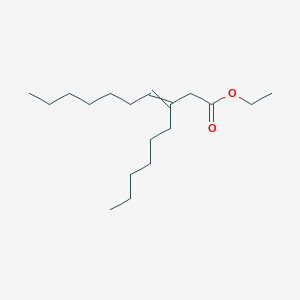

![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
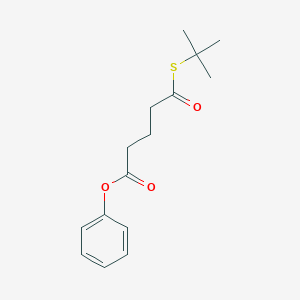


![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)

